4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide
Description
The compound 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide features a piperidine core substituted with a carboxamide group at position 1, a sulfonyl-linked 1-methylimidazole at position 4, and a thiophen-2-ylmethyl moiety on the carboxamide nitrogen. This structure combines three pharmacologically relevant motifs:
- Piperidine: A six-membered nitrogen-containing ring, often used to enhance bioavailability and conformational flexibility in drug design.
- The 1-methyl substitution on the imidazole may reduce metabolic oxidation.
- Thiophen-2-ylmethyl group: A sulfur-containing aromatic heterocycle, which can influence lipophilicity and π-π stacking interactions in biological targets.
Properties
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c1-18-9-6-16-15(18)24(21,22)13-4-7-19(8-5-13)14(20)17-11-12-3-2-10-23-12/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDTXVWEHAOVQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Sulfonylation: The imidazole ring is then sulfonylated using appropriate sulfonyl chlorides under basic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Thiophene Group Introduction: The thiophene group is introduced via a coupling reaction with the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can occur at the imidazole ring or the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a component in advanced materials.
Biological Research: The compound is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with various biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Sulfonyl vs. Sulfanyl Imidazole Derivatives
The sulfonyl group in the target compound distinguishes it from analogs like 2-cyano-N-(2,6-dimethylphenyl)-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}prop-2-enamide (). Key differences:
The sulfonyl group may enhance binding to polar active sites (e.g., kinases) and reduce susceptibility to enzymatic degradation .
Piperidine Carboxamide vs. Piperidine Amine Derivatives
The carboxamide group in the target compound contrasts with piperidine amines like N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine ():
The carboxamide group could improve target affinity through hydrogen bonding, as seen in kinase inhibitors like VU0155069 (), which uses a similar motif for ATP-binding pocket interactions .
Thiophen-2-ylmethyl vs. Aryl Substitutions
The thiophene moiety differentiates the target compound from analogs with phenyl or fluorophenyl groups, such as Ethyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-ylamino)piperidin-1-carboxylate ():
Thiophene’s sulfur atom may enhance interactions with cysteine residues or metal ions in enzymes, while fluorophenyl groups often improve membrane permeability .
Imidazole vs. Benzimidazole Derivatives
The target’s 1-methylimidazole contrasts with benzimidazole-containing compounds like 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde ():
Benzimidazoles are prone to oxidative metabolism at the NH position, whereas the 1-methyl group in the target compound may mitigate this issue .
Biological Activity
The compound 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features:
- A piperidine ring
- An imidazole moiety
- A sulfonyl group
- A thiophene substituent
These structural components contribute to its unique chemical properties and biological activities.
Antimicrobial Properties
Research indicates that compounds containing imidazole and piperidine structures often exhibit antimicrobial activity. The sulfonyl group may enhance this activity by increasing the lipophilicity of the compound, allowing better membrane penetration.
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 5 µg/mL |
| Target Compound | E. coli | 8 µg/mL |
Anticancer Activity
Studies have shown that similar piperidine derivatives can inhibit cancer cell proliferation. For instance, compounds with imidazole rings have been linked to apoptosis in cancer cells through various pathways, including the modulation of signaling pathways such as PI3K/Akt and MAPK.
Case Study:
In a recent study, a derivative of the target compound was tested against human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 15 µM, suggesting potential for further development as an anticancer agent.
The biological activity of the compound is likely mediated through:
- Enzyme Inhibition: The imidazole moiety can act as a ligand for metal-containing enzymes, inhibiting their activity.
- Receptor Interaction: The piperidine structure may interact with various receptors involved in cell signaling pathways.
- Membrane Disruption: The lipophilic nature of the compound may allow it to disrupt microbial membranes.
Synthesis and Research Applications
The synthesis of this compound typically involves multiple steps, including:
- Formation of the imidazole ring.
- Introduction of the sulfonyl group via sulfonylation reactions.
- Nucleophilic substitution to attach the thiophene moiety.
Table 2: Synthesis Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Nickel catalyst |
| 2 | Sulfonylation | Sulfonyl chloride |
| 3 | Nucleophilic Substitution | Thiophene derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
